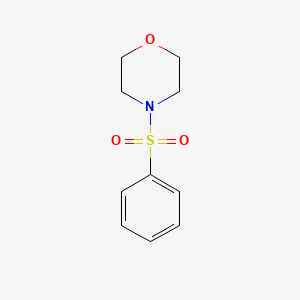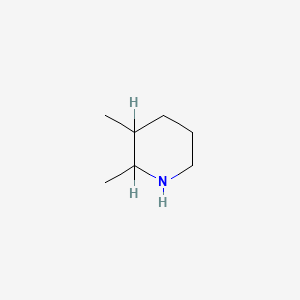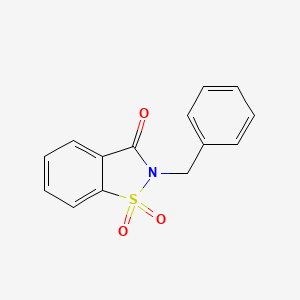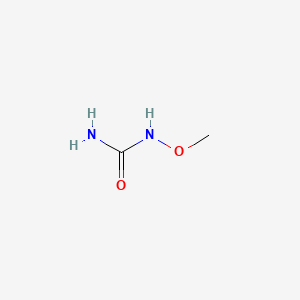
Uridine 2',3',5'-tribenzoate
Übersicht
Beschreibung
Uridine is a nucleoside that is a fundamental component of RNA and plays a significant role in various biological processes, including the synthesis of glycogen and biomembranes. It is present in human plasma at higher concentrations compared to other purine and pyrimidine nucleosides, which suggests its importance in endogenous pyrimidine synthesis. Uridine's biological effects span across different organs and systems, including the reproductive and nervous systems, as well as the liver. It is also used clinically to mitigate the side effects of certain chemotherapeutic agents like 5-fluorouracil .
Synthesis Analysis
The synthesis of uridine derivatives can be complex and diverse. For instance, the synthesis of 2'-OMe-uridin-3'-yl (3',5')-5'-O-(2'-OMe-cytidine) methanephosphonothioate involves an efficient one-pot process, and the molecular structure of this derivative has been determined through X-ray analysis, confirming the RP-absolute configuration of the P-chiral center . Another example is the preparation of uridine 2'-C-3'-O-γ-butyrolactone, which is achieved by cyclization of 2'-α-C-carboxymethyl-2'-deoxyuridine in acetic acid–methanol. This intermediate is versatile for the synthesis of 2'-C-branched nucleosides and can undergo reactions such as aminolysis to yield a range of amide derivatives .
Molecular Structure Analysis
The molecular structure of uridine derivatives can be elucidated using various analytical techniques. For example, detailed 1H NMR studies on uridine 2'-C-3'-O-γ-butyrolactone have demonstrated cis fusion between the γ-lactone and the sugar moiety. The conformation of the furanose ring in this derivative is predominantly S, as suggested by the pseudorotation phase angle and puckering amplitude . The X-ray analysis of the SLOW-eluting diastereomer of a uridine derivative has provided insights into the structural parameters of the molecule .
Chemical Reactions Analysis
Uridine derivatives can participate in a variety of chemical reactions. Hydrolytic reactions of diribonucleoside phosphoramidates, for example, have been studied over a wide pH range, revealing insights into the kinetics and mechanisms of P-O and P-N bond cleavage. These reactions can lead to the formation of various products, including 3'-amino-3'-deoxyuridine 3'-phosphoramidate and uridine, without the accumulation of detectable intermediates . Additionally, the 5'-protected lactones of uridine derivatives can react with organometallic reagents, and under acidic conditions, amides derived from these lactones can slowly relactonise .
Physical and Chemical Properties Analysis
The physical and chemical properties of uridine and its derivatives are influenced by their molecular structure and the environment. For instance, the hydrolytic reactions of uridine derivatives are highly pH-dependent, with different reactions predominating at different pH levels. The rate constants for various partial reactions have been determined, providing a deeper understanding of the reaction mechanisms and the effects of substituents like nitrogen on the behavior of the phosphorane intermediate . The photoluminescent properties of uranyl organic frameworks containing uridine derivatives have also been characterized, and computational investigations using density functional theory have corroborated experimental findings .
Wissenschaftliche Forschungsanwendungen
Uridine Derivatives and Sleep Mechanisms
Research into uridine derivatives, such as N3-benzyluridine and N3-phenacyluridine, has revealed their significant hypnotic activity and potential to enhance sleep-promoting effects. These compounds show promise in understanding sleep mechanisms and developing new hypnotic compounds based on uridine structures. Such findings suggest a novel receptor called the "uridine receptor" in the CNS, which could be instrumental in regulating sleep through the action of uridine derivatives (Kimura, Ho, & Yamamoto, 2001).
Pyrimidine Nucleosides in CNS
The central nervous system (CNS) applications of pyrimidine nucleosides, including uridine, have been extensively studied, revealing their necessity for brain function maintenance. These studies highlight the role of uridine in the CNS, suggesting the potential for uridine derivatives to impact neurological health and disease treatment positively. The exploration of de novo synthesis, salvage pathways, and the removal of pyrimidine bases in the CNS has been a crucial aspect of this research, offering insights into how uridine derivatives might be used in neurotherapeutic strategies (Löffler, Carrey, & Zameitat, 2018).
Pharmacological Effects of Chlorogenic Acid
Chlorogenic Acid (CGA), a bioactive compound with a structure closely related to uridine derivatives, has shown various pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This underscores the potential of structurally related compounds like Uridine 2',3',5'-tribenzoate to exhibit similar beneficial effects in managing diseases and promoting health. The wide-ranging therapeutic roles of CGA serve as a model for exploring the pharmacological potential of uridine derivatives in the biomedical field (Naveed et al., 2018).
Wirkmechanismus
Target of Action
Uridine is a pyrimidine nucleoside that is involved in several biochemical processes. It is a component of RNA and plays a crucial role in protein synthesis .
Mode of Action
Uridine is incorporated into RNA during the process of transcription. It pairs with adenine during this process, facilitating the accurate translation of the genetic code into proteins .
Biochemical Pathways
Uridine is involved in several biochemical pathways, including the pyrimidine metabolism pathway. It is also involved in the synthesis of phospholipids, which are essential components of cell membranes .
Pharmacokinetics
Uridine itself is known to be rapidly absorbed and metabolized in the body .
Result of Action
The incorporation of uridine into RNA is essential for the proper functioning of cells. It allows for the accurate translation of the genetic code, which is necessary for the synthesis of proteins .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUTOYNCCRZAC-VNSJUHMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 2',3',5'-tribenzoate | |
CAS RN |
1748-04-5 | |
| Record name | 2′,3′,5′-Tri-O-benzoyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine 2',3',5'-tribenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 2',3',5'-tribenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)



![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)

